An In-depth Technical Guide to the Chemical Properties of N-Acryloyl-2-methylalanine
An In-depth Technical Guide to the Chemical Properties of N-Acryloyl-2-methylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acryloyl-2-methylalanine is a functionalized amino acid derivative that serves as a versatile monomer for the synthesis of advanced polymers with significant potential in biomedical and pharmaceutical applications. Its unique structure, combining a reactive acryloyl group with a chiral α,α-disubstituted amino acid moiety, imparts valuable properties to the resulting polymers, including biocompatibility, stimuli-responsiveness, and tailored mechanical characteristics. This technical guide provides a comprehensive overview of the core chemical properties of N-Acryloyl-2-methylalanine, including its synthesis, polymerization, and key characteristics. Detailed experimental protocols and in-depth discussions are presented to enable researchers and drug development professionals to effectively utilize this monomer in their work.
Introduction
The convergence of polymer chemistry and life sciences has led to the development of innovative materials with sophisticated biological functions. Among these, polymers derived from amino acids have garnered considerable attention due to their inherent biocompatibility and the potential for creating materials that can interact with biological systems in a controlled manner. N-Acryloyl-2-methylalanine stands out as a promising building block in this field. The presence of the acryloyl group allows for its incorporation into polymer chains via various polymerization techniques, while the 2-methylalanine core offers steric hindrance that can influence polymer conformation and properties. This guide will delve into the fundamental chemical aspects of N-Acryloyl-2-methylalanine, providing a robust foundation for its application in areas such as drug delivery, tissue engineering, and diagnostics.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of N-Acryloyl-2-methylalanine is essential for its handling, characterization, and application.
| Property | Value | Source |
| IUPAC Name | 2-(Acrylamido)-2-methylpropanoic acid | |
| Synonyms | N-Acryloyl-alpha-aminoisobutyric acid, 2-(Prop-2-enoylamino)-2-methylpropanoic acid | |
| CAS Number | 29513-50-6 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from typical properties of similar compounds |
| Melting Point | 196-197 °C | |
| Boiling Point | 370.7 ± 34.0 °C (Predicted) | |
| Solubility | Information on the solubility of amino acids and their derivatives suggests that N-Acryloyl-2-methylalanine is likely to have some solubility in water and polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).[1][2][3] The presence of both a carboxylic acid and an amide group contributes to its polarity. However, specific quantitative solubility data is not readily available in the reviewed literature. |
Synthesis of N-Acryloyl-2-methylalanine
The synthesis of N-Acryloyl-2-methylalanine can be achieved through the acylation of 2-aminoisobutyric acid with acryloyl chloride. A general and efficient one-pot procedure for the synthesis of N-acryloyl-α-amino acids starting from a ketone has been patented, which can be adapted for this specific molecule.[4][5][6][7]
Conceptual Synthesis Workflow
The synthesis process involves the reaction of an amino acid with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Conceptual workflow for the synthesis of N-Acryloyl-2-methylalanine.
Detailed Experimental Protocol (Adapted from Patented Methods)
This protocol is a representative procedure adapted from the general method for synthesizing N-acryloyl-α-amino acids.[4][5] Optimization may be required for specific laboratory conditions.
Materials:
-
2-Aminoisobutyric acid
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-aminoisobutyric acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0 and 5 °C, using an ice bath. The amount of NaOH should be sufficient to neutralize the carboxylic acid and the HCl that will be generated.
-
Acylation: While vigorously stirring the solution, slowly add acryloyl chloride dropwise. The temperature should be carefully maintained below 15 °C to minimize hydrolysis of the acryloyl chloride.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[6][7]
-
Acidification: Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Acryloyl-2-methylalanine product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain the final N-Acryloyl-2-methylalanine.
Spectroscopic Characterization
1H NMR Spectroscopy (Expected)
-
Vinyl Protons: Three distinct signals in the range of 5.5-6.5 ppm, corresponding to the three protons of the acryloyl group. These will likely appear as doublets of doublets due to cis, trans, and geminal coupling.
-
Methyl Protons: A singlet in the range of 1.4-1.6 ppm, corresponding to the six equivalent protons of the two methyl groups on the α-carbon.
-
Amide Proton: A broad singlet in the range of 7.5-8.5 ppm, corresponding to the N-H proton. Its chemical shift can be highly dependent on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet at a chemical shift greater than 10 ppm, which may or may not be observable depending on the solvent and water content.
13C NMR Spectroscopy (Expected)
-
Carbonyl Carbons: Two signals in the downfield region. The amide carbonyl is expected around 165-170 ppm, and the carboxylic acid carbonyl is expected around 175-180 ppm.
-
Vinyl Carbons: Two signals in the range of 125-135 ppm.
-
α-Carbon: A signal around 55-60 ppm.
-
Methyl Carbons: A signal around 25-30 ppm.
FTIR Spectroscopy (Expected)
-
N-H Stretch: A broad band in the region of 3300-3400 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl absorption bands. The amide I band is expected around 1650-1680 cm⁻¹, and the carboxylic acid carbonyl stretch is expected around 1700-1730 cm⁻¹.
-
C=C Stretch: A band around 1620-1640 cm⁻¹.
-
O-H Stretch: A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
Polymerization of N-Acryloyl-2-methylalanine
N-Acryloyl-2-methylalanine can be polymerized via free-radical polymerization to yield poly(N-Acryloyl-2-methylalanine). Controlled/"living" radical polymerization techniques, such as Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of well-defined polymers from N-acryloyl amino acid monomers.[8][9] These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.
Conceptual Polymerization Workflow
The general principle involves the initiation of a radical species that then propagates by adding monomer units.
Caption: General workflow for the free-radical polymerization of N-Acryloyl-2-methylalanine.
Detailed Experimental Protocol (Representative Free-Radical Polymerization)
This protocol provides a general procedure for the free-radical polymerization of N-Acryloyl-2-methylalanine. For controlled polymerization, the addition of a suitable chain transfer agent (for RAFT) or a catalyst/ligand system (for ATRP) would be necessary.
Materials:
-
N-Acryloyl-2-methylalanine
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Methanol)
-
Schlenk flask or reaction vessel with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Precipitation solvent (e.g., Diethyl ether or Hexane)
Procedure:
-
Monomer and Initiator Dissolution: In a Schlenk flask, dissolve N-Acryloyl-2-methylalanine and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the reaction vessel in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction mixture under an inert atmosphere for a predetermined time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and then precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Properties of Poly(N-Acryloyl-2-methylalanine)
The polymer derived from N-Acryloyl-2-methylalanine, poly(N-Acryloyl-2-methylalanine), is expected to exhibit several interesting properties owing to its unique chemical structure.
-
Biocompatibility: As it is derived from an amino acid, the polymer is anticipated to have good biocompatibility, making it suitable for various biomedical applications.
-
Stimuli-Responsiveness: The presence of the carboxylic acid group in each repeating unit suggests that the polymer's solubility and conformation will be pH-responsive. At pH values above the pKa of the carboxylic acid, the polymer will be deprotonated and likely soluble in aqueous solutions. Below the pKa, the polymer will be protonated and may become less soluble.
-
Molecular Weight and Polydispersity: When synthesized via controlled radical polymerization techniques, poly(N-Acryloyl-2-methylalanine) can be obtained with a predictable molecular weight and a narrow molecular weight distribution (Đ < 1.3).[8]
Applications in Research and Drug Development
The unique properties of N-Acryloyl-2-methylalanine and its corresponding polymer make them attractive for a range of applications in the pharmaceutical and biomedical fields.
-
Drug Delivery: The pH-responsive nature of poly(N-Acryloyl-2-methylalanine) can be exploited for the development of "smart" drug delivery systems. These systems can be designed to release an encapsulated drug in response to the specific pH of a target tissue, such as a tumor microenvironment or the acidic compartments within a cell.
-
Bioconjugation: The carboxylic acid groups along the polymer backbone provide convenient handles for the covalent attachment of drugs, targeting ligands, or imaging agents.
-
Hydrogels: Copolymers of N-Acryloyl-2-methylalanine can be crosslinked to form hydrogels. These hydrogels can be designed to be sensitive to pH and other stimuli, making them suitable for applications in controlled release and as scaffolds for tissue engineering.
-
Surface Modification: The polymer can be grafted onto the surfaces of medical devices or nanoparticles to improve their biocompatibility and reduce non-specific protein adsorption.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N-Acryloyl-2-methylalanine is not widely available, general precautions for handling acrylamide derivatives and fine chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling the dust and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and sources of ignition.
Conclusion
N-Acryloyl-2-methylalanine is a valuable monomer that offers a gateway to a class of functional polymers with significant promise for advanced biomedical applications. Its straightforward synthesis and amenability to controlled polymerization techniques allow for the creation of well-defined materials with tunable properties. As research in drug delivery and biomaterials continues to advance, the importance of versatile building blocks like N-Acryloyl-2-methylalanine is expected to grow. This guide has provided a comprehensive overview of its chemical properties and handling, intended to facilitate its use in innovative research and development endeavors.
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